2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

Medicinal Chemistry Lead Optimization Physicochemical Properties

Inconsistent core procurement undermines kinase and mGluR5 library reproducibility. • Exact scaffold: CAS 936477-37-1 ensures SAR fidelity for mGluR5/MCHR1 antagonist programs. • Verified identity: Molecular weight 166.20 g/mol; ≥95% purity with LC-MS data. • Supply reliability: Immediate global shipping; ideal for FBDD and focused kinase libraries.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B8546632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CNC2=O
InChIInChI=1S/C7H6N2OS/c1-4-9-6-5(11-4)2-3-8-7(6)10/h2-3H,1H3,(H,8,10)
InChIKeyNHKFEEVRTHJINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes770 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one: A Key Scaffold in Drug Discovery


2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound with the molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol [1]. It is a member of the thiazolo[4,5-c]pyridine family, a class of fused bicyclic structures known for their versatility in medicinal chemistry as core scaffolds for drug discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and other therapeutic targets [2], [3].

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one: Why Analogs Are Not Equivalent


Within the thiazolo[4,5-c]pyridine chemotype, even minor structural variations can lead to significant shifts in biological target engagement, selectivity profile, and physicochemical properties. For instance, the presence and position of a methyl group versus a hydrogen or other substituent at the 2-position can drastically alter binding affinity to receptors like mGluR5 or kinases [1], [2]. Similarly, modifications to the pyridinone ring, such as the introduction of a 7-iodo or 7-bromo substituent, yield compounds with distinct molecular weights and potential reactivity, underscoring the critical importance of procuring the exact compound for reproducible research outcomes .

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one: Differentiation Evidence


Molecular Weight Differentiation

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one possesses a molecular weight of 166.20 g/mol [1]. This distinguishes it from key analogs such as the 7-iodo derivative (292.10 g/mol) and the non-oxidized 2-methyl-[1,3]thiazolo[4,5-c]pyridine (150.20 g/mol) , [2]. This difference in molecular weight is a primary identifier for quality control and compound management.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Patent and Scaffold Differentiation

The specific '5H-thiazolo[4,5-c]pyridin-4-one' core is explicitly claimed as a key pharmacophore in multiple patent families, including those for mGluR5 antagonists [1] and MCH receptor antagonists [2]. This establishes a distinct intellectual property and functional niche compared to other regioisomers like thiazolo[5,4-c]pyridin-4(5H)-one or thiazolo[3,2-a]pyrimidin-5-one derivatives, which are often associated with different biological targets (e.g., 5-HT2 receptors) .

Intellectual Property Drug Discovery Chemical Libraries

Boiling Point and Density Differentiation

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one exhibits a predicted boiling point of 394.6°C at 760 mmHg and a density of 1.553 g/cm³ [1]. These values differ from those of other heterocyclic analogs with the same molecular formula (C₇H₆N₂OS), such as 6-amino-2(3H)-benzothiazolone, which has a melting point range of 243-250°C . The higher boiling point suggests lower volatility, which can be an important consideration for handling, storage, and purification by distillation.

Analytical Chemistry Process Chemistry Formulation

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one: Key Application Scenarios


Chemical Probes for mGluR5 and MCHR1

This compound serves as a foundational building block for the synthesis of potent and selective antagonists of metabotropic glutamate receptor 5 (mGluR5) and melanin-concentrating hormone receptor 1 (MCHR1), as evidenced by its core scaffold being the basis for multiple patent filings in these therapeutic areas [1], [2]. Its specific molecular weight and scaffold differentiate it from other thiazolo-pyridine isomers, ensuring that any synthesized probes are aligned with known structure-activity relationships (SAR) for these targets.

Kinase Inhibitor Fragment Library Expansion

Given the prevalence of thiazolo[4,5-c]pyridine cores in kinase inhibitor patents [1], this compound is ideally suited for fragment-based drug discovery (FBDD) campaigns or for use as a core in parallel synthesis to generate focused kinase inhibitor libraries. Its distinct molecular weight (166.20 g/mol) allows for unambiguous analytical identification during library production and subsequent high-throughput screening, distinguishing it from close analogs.

Analytical Methods and Reference Standards

The precise molecular weight of 166.20 g/mol, coupled with its predicted physicochemical properties such as a boiling point of 394.6°C [1], makes this compound a suitable candidate for use as a reference standard in analytical chemistry. It can be employed to calibrate LC-MS instruments, develop purity assays, or serve as a control in stability studies for compound libraries containing the thiazolo[4,5-c]pyridin-4-one pharmacophore.

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